molecular formula C18H15ClN4O2 B5992500 1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide

1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide

Cat. No.: B5992500
M. Wt: 354.8 g/mol
InChI Key: KHFDZYQAKRKBJH-RGVLZGJSSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure This compound features a pyrazole ring substituted with a chlorophenyl group and a hydroxyphenylmethylideneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and hydroxyphenylmethylideneamino groups. Common reagents used in these steps include hydrazine derivatives, chlorobenzaldehyde, and phenolic compounds. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. Pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, leading to downstream biological effects.

Comparison with Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Intermetallic Compounds: Metallic alloys with ordered structures.

Uniqueness: 1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c19-15-7-5-13(6-8-15)12-23-10-9-16(22-23)18(25)21-20-11-14-3-1-2-4-17(14)24/h1-11,24H,12H2,(H,21,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFDZYQAKRKBJH-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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